molecular formula C13H8F3I B8178588 4-(Trifluoromethyl)-4'-iodobiphenyl

4-(Trifluoromethyl)-4'-iodobiphenyl

Cat. No.: B8178588
M. Wt: 348.10 g/mol
InChI Key: NNLQZKMQNANAKB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-4’-iodobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a trifluoromethyl group (-CF₃) and an iodine atom attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-4’-iodobiphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodobiphenyl and 4-trifluoromethylbiphenyl.

    Coupling Reaction: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-iodobiphenyl is reacted with a trifluoromethylated boronic acid or boronate ester in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 80-100°C).

Industrial Production Methods: In an industrial setting, the production of 4-(Trifluoromethyl)-4’-iodobiphenyl may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-4’-iodobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the trifluoromethyl group.

    Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4-(trifluoromethyl)-4’-azidobiphenyl or 4-(trifluoromethyl)-4’-thiocyanatobiphenyl can be obtained.

    Oxidation and Reduction Products: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethyl)-4’-iodobiphenyl has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the design of drugs targeting specific biological pathways.

    Industry: The compound finds applications in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-4’-iodobiphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-4’-bromobiphenyl
  • 4-(Trifluoromethyl)-4’-chlorobiphenyl
  • 4-(Trifluoromethyl)-4’-fluorobiphenyl

Comparison:

  • Uniqueness: The presence of the iodine atom in 4-(Trifluoromethyl)-4’-iodobiphenyl makes it more reactive in substitution reactions compared to its bromine, chlorine, or fluorine analogs.
  • Reactivity: The iodine atom is a better leaving group, facilitating various coupling and substitution reactions.
  • Applications: While all these compounds have applications in material science and pharmaceuticals, the specific properties of the iodine derivative make it particularly useful in certain synthetic pathways.

Properties

IUPAC Name

1-iodo-4-[4-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3I/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLQZKMQNANAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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